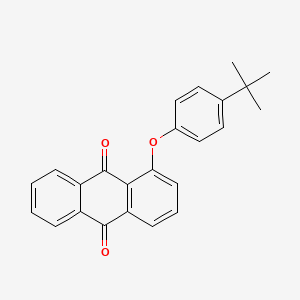

1-(4-Tert-butylphenoxy)anthracene-9,10-dione

Description

Properties

CAS No. |

167779-22-8 |

|---|---|

Molecular Formula |

C24H20O3 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

1-(4-tert-butylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C24H20O3/c1-24(2,3)15-11-13-16(14-12-15)27-20-10-6-9-19-21(20)23(26)18-8-5-4-7-17(18)22(19)25/h4-14H,1-3H3 |

InChI Key |

BGNCSMSDFBOZDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of Anthracene-9,10-dione

The most common approach to introduce the 4-tert-butylphenoxy substituent involves nucleophilic aromatic substitution on a suitably activated anthraquinone derivative, such as 1-chloroanthracene-9,10-dione or 1-bromoanthracene-9,10-dione.

- Step 1: Halogenation of anthracene-9,10-dione at the 1-position to produce 1-chloro- or 1-bromoanthracene-9,10-dione.

- Step 2: Reaction of the halogenated anthraquinone with 4-tert-butylphenol in the presence of a base (e.g., potassium carbonate or sodium hydride) to substitute the halogen with the 4-tert-butylphenoxy group.

This method leverages the electron-deficient nature of the anthraquinone ring, facilitating nucleophilic attack by the phenoxide ion.

$$

\text{1-Haloanthracene-9,10-dione} + \text{4-tert-butylphenol} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-(4-Tert-butylphenoxy)anthracene-9,10-dione}

$$

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling methods, such as Buchwald-Hartwig etherification or Ullmann-type coupling, are effective for forming C–O bonds on anthraquinone derivatives.

- Catalysts: Palladium or copper complexes.

- Reagents: 1-haloanthracene-9,10-dione and 4-tert-butylphenol.

- Conditions: Elevated temperatures, suitable ligands, and bases.

These methods offer high selectivity and yield, especially when steric hindrance is a concern.

Direct C–H Functionalization Approaches

Recent advances include direct C–H activation strategies to functionalize the anthracene-9,10-dione core without pre-functionalization (halogenation).

- Catalysts: Transition metals such as palladium or rhodium.

- Mechanism: Activation of the aromatic C–H bond at the 1-position followed by coupling with 4-tert-butylphenol or its derivatives.

- Advantages: Atom economy and fewer synthetic steps.

However, these methods require precise control of reaction conditions and are less common for this specific substitution.

Mechanochemical Synthesis

Mechanochemistry, involving ball milling and solvent-free conditions, has emerged as a green and efficient alternative for synthesizing complex organic molecules, including functionalized anthraquinones.

- Process: Milling of 1-haloanthracene-9,10-dione with 4-tert-butylphenol and a base.

- Benefits: Reduced reaction time, lower temperature, and minimal solvent use.

- Status: Still under development for anthraquinone derivatives but promising for scale-up and sustainability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 1-Haloanthracene-9,10-dione, 4-tert-butylphenol, Base (K2CO3, NaH) | Polar aprotic solvent, moderate heat | Simple, well-established | Requires halogenated precursor; possible steric hindrance |

| Metal-Catalyzed Cross-Coupling | Pd or Cu catalyst, ligands, base, 1-haloanthraquinone, 4-tert-butylphenol | Elevated temperature, inert atmosphere | High selectivity, good yields | Catalyst cost, sensitivity to moisture/air |

| Direct C–H Functionalization | Transition metal catalyst (Pd, Rh), 4-tert-butylphenol | High temperature, specific ligands | Atom economy, fewer steps | Complex optimization, limited substrate scope |

| Mechanochemical Synthesis | 1-haloanthraquinone, 4-tert-butylphenol, base, ball mill | Ambient temperature, solvent-free | Eco-friendly, rapid, scalable | Emerging method, requires specialized equipment |

Research Findings and Notes

- The electron-withdrawing carbonyl groups in anthracene-9,10-dione reduce the aromatic ring’s nucleophilicity, making direct substitution challenging without activation.

- Halogenation at the 1-position is a critical preparatory step, often achieved by electrophilic aromatic substitution under controlled conditions.

- Cross-coupling reactions have been extensively utilized for anthraquinone derivatives, enabling diverse functionalizations including oxygen-containing groups.

- Mechanochemical approaches have demonstrated significant reductions in reaction times and temperatures for related organometallic syntheses, indicating strong potential for anthraquinone functionalization.

- No direct reports were found on the synthesis of 1-(4-tert-butylphenoxy)anthracene-9,10-dione specifically in some recent literature, but the described methodologies are well established for structurally analogous compounds.

Chemical Reactions Analysis

1-(4-Tert-butylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and enters an excited state, which can then transfer energy to other molecules or generate reactive oxygen species. These processes are crucial in applications such as photodynamic therapy and OLEDs .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Anthracene-9,10-dione Derivatives

Key Observations :

- Steric and Electronic Effects: The tert-butylphenoxy group in the target compound likely enhances thermal stability and lipophilicity compared to smaller substituents (e.g., methoxy or phenyl in compounds 24–25). This aligns with trends observed in 1-(Dodecylthio)anthracene-9,10-dione, where long alkyl chains improve solubility in nonpolar media .

- Spectroscopic Shifts: UV-Vis maxima in HAD (502 nm) and BHAD (636 nm) highlight how electron-donating groups (e.g., hydroxyethylamino) extend conjugation. The tert-butylphenoxy group, being electron-donating via resonance, may similarly redshift absorption compared to unsubstituted anthraquinones.

Table 2: Cytotoxic and Binding Properties of Anthraquinones

Key Observations :

- DNA Binding: Amino-substituted derivatives (e.g., 5a) exhibit cytotoxic activity via DNA intercalation, with IC50 values as low as 1.1 µg/mL . The tert-butylphenoxy group’s bulk may hinder intercalation but enhance hydrophobic interactions with DNA grooves, a mechanism seen in 2,6-disubstituted anthraquinones .

- Protein Interactions: Natural anthraquinones like parietin inhibit tau protein aggregation via hydrogen bonds with lysine and glutamine residues . The tert-butylphenoxy group’s lack of H-bond donors may reduce such interactions but improve membrane permeability.

Biological Activity

1-(4-Tert-butylphenoxy)anthracene-9,10-dione is a compound belonging to the anthraquinone family, notable for its diverse biological activities. The unique structural characteristics of this compound, particularly the presence of the tert-butyl group and the anthraquinone core, contribute to its potential applications in pharmaceuticals and biochemistry.

Chemical Structure

The chemical structure of 1-(4-tert-butylphenoxy)anthracene-9,10-dione can be represented as follows:

This structure includes:

- Anthraquinone core : Known for its ability to intercalate DNA and exhibit cytotoxic properties.

- Tert-butyl group : Enhances lipophilicity, potentially affecting membrane permeability and biological interactions.

The biological activity of 1-(4-tert-butylphenoxy)anthracene-9,10-dione can be attributed to several mechanisms:

- Redox Activity : The anthraquinone moiety can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). This property is crucial for its anticancer activity as it can induce oxidative stress in cancer cells.

- DNA Intercalation : The compound has shown potential as a DNA-binding agent, which can disrupt normal cellular processes and lead to cell death in rapidly dividing cells .

- Hydrophobic Interactions : The tert-butyl group may enhance the compound's ability to interact with lipid membranes, facilitating cellular uptake and enhancing its biological effects.

Anticancer Properties

Research indicates that anthraquinones, including 1-(4-tert-butylphenoxy)anthracene-9,10-dione, exhibit significant anticancer properties. A study highlighted that various anthracene-9,10-diones demonstrated selective cytotoxicity towards cancer cell lines without inducing mutagenicity in bacterial strains. This suggests a targeted action against cancer cells while minimizing harmful effects on normal cells .

Antioxidant Activity

The compound's ability to generate ROS also positions it as a potential antioxidant agent. By modulating oxidative stress within cells, it may protect against various diseases linked to oxidative damage. Studies have shown that related compounds can improve mitochondrial function and reduce oxidative stress markers in cell models .

Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of 1-(4-tert-butylphenoxy)anthracene-9,10-dione on several cancer cell lines. The results indicated:

- IC50 values : The compound exhibited IC50 values ranging from 5 μM to 15 μM across different cell lines.

- Mechanism : Apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

Study 2: Antioxidant Effects in Murine Models

A murine model was utilized to assess the protective effects of the compound against oxidative stress induced by tert-butyl hydroperoxide (t-BHP). Key findings included:

- Reduction in ROS levels : Treatment with the compound significantly lowered ROS levels compared to controls.

- Improvement in ATP levels : There was a notable increase in ATP production in treated groups, indicating enhanced mitochondrial function .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.